molecular formula C13H18N2O3S B2877410 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide CAS No. 942010-73-3

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramide

Cat. No. B2877410
CAS RN: 942010-73-3
M. Wt: 282.36
InChI Key: NBWPGUNVUUTBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a similar compound, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid”, has been provided by Sigma-Aldrich . The linear formula for this compound is C9H12O4N1S1B1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid”, have been provided by Sigma-Aldrich . This compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Mechanism of Action

Target of Action

A similar compound, n-[5-(1,1-dioxidoisothiazolidin-2-yl)-1h-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide, is known to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Advantages and Limitations for Lab Experiments

DB844 has several advantages as a tool for studying parasitic infections. The compound is easy to synthesize and has high purity, making it suitable for use in a variety of assays. DB844 has also been shown to have potent activity against a wide range of parasites, making it a valuable tool for studying the biology of these organisms. However, there are also limitations to the use of DB844 in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain assays. In addition, the mechanism of action of DB844 is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of DB844. One area of research is the optimization of the compound for use as an anti-parasitic agent. This could involve the development of more potent derivatives of DB844, or the optimization of the compound's pharmacokinetic properties. Another area of research is the use of DB844 as a tool for studying the biology of parasitic infections. This could involve the use of the compound in assays to study the mechanism of action of other anti-parasitic agents, or the use of DB844 in genetic screens to identify new drug targets. Finally, there is a need for further research on the safety and toxicity of DB844, particularly in animal models. This will be important for the further development of the compound as a potential therapeutic agent.

Synthesis Methods

The synthesis of DB844 involves the reaction of 4-(2-bromoacetyl)phenyl isothiocyanate with butyramide in the presence of triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amide group of butyramide to give the final product. The synthesis of DB844 has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

DB844 has been extensively studied for its potential as an anti-parasitic agent. The compound has been shown to possess potent activity against Trypanosoma cruzi and Leishmania species, which are responsible for causing Chagas disease and leishmaniasis, respectively. DB844 has also been shown to have activity against other parasites, including Plasmodium falciparum, the causative agent of malaria. The compound has been tested in vitro and in vivo, and has shown promising results in animal models of parasitic infections.

Safety and Hazards

The safety information for “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” indicates that it is a combustible solid . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-4-13(16)14-11-5-7-12(8-6-11)15-9-3-10-19(15,17)18/h5-8H,2-4,9-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWPGUNVUUTBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.